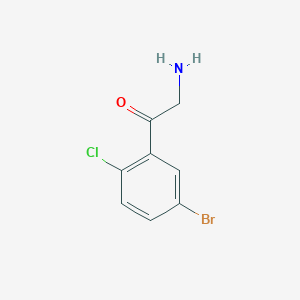
3-(2-Chloro-1,3-thiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-1,3-thiazol-5-yl)propan-1-amine: 3-(2-chlorothiazol-5-yl)propylamine , is a chemical compound with the following structure:
CH3CH2NHCH2CH(Cl)N=C(S)NH2
It belongs to the class of thiazole derivatives , which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The compound’s structure includes a thiazole ring (a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom) and an amino group.
Vorbereitungsmethoden
Synthetic Routes:
Hantzsch Synthesis: This method involves the condensation of with in the presence of . The reaction proceeds through a series of steps, resulting in the formation of the desired compound.
Industrial Production:
Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized in the laboratory using the methods mentioned above.
Analyse Chemischer Reaktionen
Reactivity: As a thiazole derivative, 3-(2-chlorothiazol-5-yl)propylamine can undergo various chemical reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Thiazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Industry: These compounds may find applications in the synthesis of pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The exact mechanism by which 3-(2-chlorothiazol-5-yl)propylamine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiazole derivatives, such as 2-chlorothiazole and 2-methoxyphenoxypropan-1-amine, share structural similarities
Uniqueness: The presence of both a thiazole ring and an amino group in 3-(2-chlorothiazol-5-yl)propylamine distinguishes it from related compounds.
Eigenschaften
Molekularformel |
C6H9ClN2S |
|---|---|
Molekulargewicht |
176.67 g/mol |
IUPAC-Name |
3-(2-chloro-1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H9ClN2S/c7-6-9-4-5(10-6)2-1-3-8/h4H,1-3,8H2 |
InChI-Schlüssel |
XSYNPACOIAUYQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


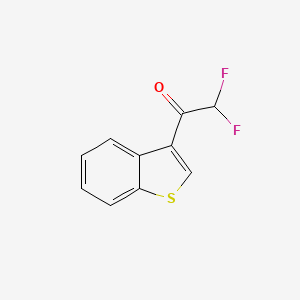
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
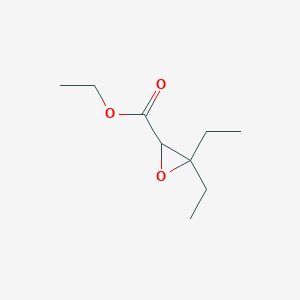
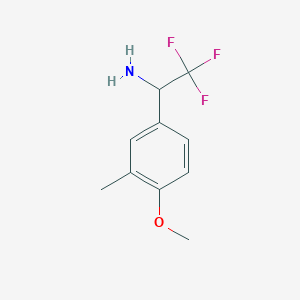
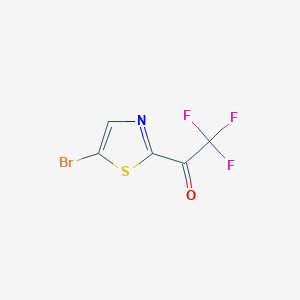
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
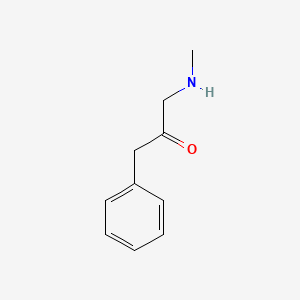
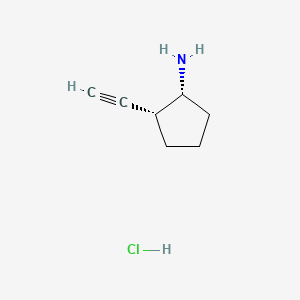

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

